molecular formula C20H11Br2N3O3S B12421786 N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide

N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide

Cat. No.: B12421786
M. Wt: 533.2 g/mol
InChI Key: JMZDKGKOHZGMIC-LIMNOBDPSA-N
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Description

N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It contains multiple functional groups, including a chromenone, a thiazole, and a carboxamide. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 7-bromo-4-oxochromen-3-carbaldehyde with 4-(3-bromophenyl)-1,3-thiazole-2-carboxamide in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-4-oxochromen-3-yl derivatives: Compounds with similar chromenone structures.

    4-(3-bromophenyl)-1,3-thiazole derivatives: Compounds with similar thiazole structures.

    Carboxamide derivatives: Compounds with similar carboxamide functional groups.

Uniqueness

N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide is unique due to the combination of its functional groups, which may result in distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H11Br2N3O3S

Molecular Weight

533.2 g/mol

IUPAC Name

N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C20H11Br2N3O3S/c21-13-3-1-2-11(6-13)16-10-29-20(24-16)19(27)25-23-8-12-9-28-17-7-14(22)4-5-15(17)18(12)26/h1-10H,(H,25,27)/b23-8+

InChI Key

JMZDKGKOHZGMIC-LIMNOBDPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=O)N/N=C/C3=COC4=C(C3=O)C=CC(=C4)Br

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=O)NN=CC3=COC4=C(C3=O)C=CC(=C4)Br

Origin of Product

United States

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